Agomelatine Impurity D

Pharmaceutical impurity profiling Reference standard characterization Mass balance

Generic ANDA method validation for agomelatine tablets often fails due to incorrect impurity retention times and peak purity failures. Agomelatine Impurity D (7-methoxy-1-naphthol) is the definitive reference standard for the critical aromatization-step intermediate, enabling ICH Q2(R1)-compliant specificity demonstration. - Resolves from parent drug (agomelatine) and desmethyl impurity under standard RP-HPLC at 230 nm; pKa ~9.5 phenolic -OH ensures reproducible retention. - Quantitative IPC: LOD as low as 8 ppm allows real-time monitoring of residual 7-methoxy-1-naphthol (acceptance criterion ≤0.5%) before amidation. - Supplied with full characterization package (¹H/¹³C NMR, HRMS, IR, HPLC ≥95%) for immediate integration into QC workflows, cutting method implementation by 2-4 weeks.

Molecular Formula C17H19NO3
Molecular Weight 285.35
CAS No. 63247-13-6
Cat. No. B602155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgomelatine Impurity D
CAS63247-13-6
Synonyms7-methoxy-α-naphthol
Molecular FormulaC17H19NO3
Molecular Weight285.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Agomelatine Impurity D (7-Methoxy-1-naphthol, CAS 67247-13-6): Critical Process Marker Reference Standard


Agomelatine Impurity D, chemically designated as 7-methoxy-1-naphthol (7-methoxy-α-naphthol; 1-hydroxy-7-methoxynaphthalene), is a key process-related impurity and synthetic intermediate in the manufacture of the atypical antidepressant agomelatine . The impurity possesses the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol, distinguishing it from the parent drug (C₁₅H₁₇NO₂, MW 243.31) and the more complex diacetyl impurity (C₁₇H₁₉NO₃, MW 285.35) . It is utilized as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during agomelatine API production and finished dosage form testing, with traceability against pharmacopeial standards (USP or EP) . The provided CAS 63247-13-6 appears in certain vendor databases as a typographical variant; the authoritative CAS registry number for this compound is 67247-13-6 as confirmed by multiple independent chemical databases and supplier certificates of analysis .

Why Agomelatine Impurity D Cannot Be Replaced by Other Agomelatine Impurities


Agomelatine impurities are not functionally interchangeable. Impurity D (7-methoxy-1-naphthol) is a phenolic mono-hydroxylated naphthalene intermediate (C₁₁H₁₀O₂) that differs fundamentally in structure, molecular weight, polarity, and chromatographic behavior from the parent drug agomelatine and other specified impurities such as the 7-desmethyl impurity (C₁₄H₁₅NO₂, MW 229.27) or the diacetyl over-reaction impurity (C₁₇H₁₉NO₃, MW 285.35) . Substituting Impurity D with another agomelatine-related substance during analytical method validation or QC system suitability testing would yield incorrect relative retention times, inaccurate quantitation limits, and invalidated impurity profiling — directly compromising regulatory compliance with ICH Q3A/Q3B thresholds. Each impurity has a unique response factor under UV detection at 230 nm, and Impurity D's specific absorbance characteristics, arising from its naphthol chromophore, differ substantially from the naphthalene-acetamide chromophore of the parent drug, precluding direct interchangeability in HPLC-UV assays .

Quantitative Differentiation Evidence: Agomelatine Impurity D vs. Closest Analogs


Molecular Weight and Formula Differentiation: Impurity D vs. Agomelatine API and Diacetyl Impurity

Agomelatine Impurity D (7-methoxy-1-naphthol) has a molecular formula of C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol, which is substantially lower than both agomelatine API (C₁₅H₁₇NO₂, MW 243.31) and the diacetyl impurity (C₁₇H₁₉NO₃, MW 285.35) . This 28.4% lower molecular weight relative to agomelatine directly translates into differentiated physicochemical properties — including a calculated logP of approximately 2.5 versus 2.1 for agomelatine, and markedly different solubility profiles in aqueous and organic mobile phases — that fundamentally govern its chromatographic retention and extraction behavior during sample preparation .

Pharmaceutical impurity profiling Reference standard characterization Mass balance

RP-HPLC Detection Sensitivity: Impurity D LOD/LOQ vs. Other Agomelatine Impurities

In a validated stability-indicating RP-HPLC method for agomelatine impurity determination, the detection limit (LOD) for impurities was established in the range of 0.0008–0.0047% (8–47 ppm) relative to the API, with regression coefficients (r²) exceeding 0.999 for all seven specified impurities including Impurity D . The quantitation limit (LOQ) for related phenolic impurities in a QbD-optimized HPLC method was reported as 0.04–0.05% (400–500 ppm), with Impurity D falling within the lower quantitation range due to its strong UV chromophore absorbing at 230 nm . This level of sensitivity is critical because ICH Q3A identification thresholds for agomelatine (maximum daily dose ≤ 2 g) are set at 0.10% or 1.0 mg per day intake — the method's LOQ for Impurity D being approximately 2.5× below the identification threshold provides sufficient analytical headroom for reliable quantification.

Analytical method validation Trace impurity quantification ICH Q2(R1)

Synthetic Origin and Process Control Differentiation: Impurity D as Starting Material Residue

Agomelatine Impurity D (7-methoxy-1-naphthol) is uniquely positioned as a starting material-derived process impurity in the dominant agomelatine synthetic route originating from 7-methoxy-1-tetralone . In contrast, impurities such as the 7-desmethyl impurity arise from incomplete methylation or metabolic O-demethylation, and the diacetyl impurity results from over-acetylation of the final API. A patent describing an improved agomelatine synthesis (WO2012070025) explicitly specifies control of the diacetyl impurity N-acetyl-N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide to less than 0.15% in the final API . While Impurity D is not the final API contaminant but an upstream intermediate, its quantification in isolated intermediate stages serves as a critical in-process control (IPC) marker: residual levels exceeding 0.5% in the penultimate intermediate indicate incomplete conversion and predict elevated levels of downstream impurities in the final API .

Process impurity control Synthetic route marker API purity

Chromatographic Resolution from Agomelatine: Impurity D as System Suitability Marker

In the UHPSFC/UHPLC comparative method study by Plachká et al. (2016), the validated UHPLC method achieved baseline resolution of agomelatine and its specified impurities using a BEH Shield RP18 stationary phase with acetonitrile/methanol (1:1) and ammonium acetate buffer (pH 9.5), delivering method accuracy ≥95.7% for impurities and intra-day precision RSD ≤2.6% . The UHPSFC method, employing a BEH 2-EP column with CO₂/methanol (20 mM ammonium formate + 5% water) gradient, achieved a total separation time of only 4.1 minutes with method accuracy ≥97.4% for impurities and intra-day precision RSD ≤2.4% . Impurity D, due to its naphthol structure presenting a free phenolic –OH group, exhibits pH-dependent retention behavior distinct from the neutral amide-containing impurities — under alkaline conditions (pH 9.5), partial ionization of the phenol moiety (predicted pKa ~9.5) reduces its retention relative to the non-ionizable agomelatine, creating a unique selectivity window that can be exploited for system suitability verification .

System suitability Peak resolution HPLC method validation

High-Value Application Scenarios for Agomelatine Impurity D (7-Methoxy-1-naphthol)


In-Process Control (IPC) for Agomelatine Synthesis: Monitoring Starting Material Carry-Through

During the commercial synthesis of agomelatine via the 7-methoxy-1-tetralone route, Impurity D is the key intermediate marker for monitoring the aromatization step conversion. Quantitative HPLC analysis using an Impurity D reference standard enables IPC chemists to verify that residual 7-methoxy-1-naphthol levels in the isolated intermediate are below the acceptance criterion (typically ≤0.5%) before proceeding to the amidation step. This prevents carry-through of unreacted starting material that would otherwise generate additional purification burden downstream. The validated RP-HPLC method with LOD as low as 8 ppm provides sufficient sensitivity for real-time process decision-making .

Analytical Method Development and Validation for ANDA/DMF Submissions

For generic pharmaceutical companies preparing ANDA submissions for agomelatine tablets, Impurity D is an essential reference standard for demonstrating method specificity per ICH Q2(R1). The compound's distinct chromatographic retention (influenced by the phenolic –OH with pKa ~9.5) provides a critical peak resolution challenge that validates column selectivity. Laboratories can use Impurity D to establish system suitability criteria — including resolution factors versus agomelatine and peak symmetry — ensuring that the validated method reliably separates all specified impurities within the 4.1-minute UHPSFC or equivalent UHPLC run time .

Stability-Indicating Method Development: Forced Degradation Study Marker

Agomelatine has been shown to be susceptible to degradation under acidic and alkaline conditions . Impurity D, as a potential hydrolytic degradation product arising from cleavage of the ethylamide side chain followed by oxidation, serves as a marker for assessing the stability-indicating capability of analytical methods. Including Impurity D in forced degradation study mixtures allows analysts to confirm that degradation peaks are adequately resolved from the parent drug and from each other, satisfying the peak purity criterion (peak purity index ≥ 990) required by ICH Q1A(R2) for stability-indicating methods.

Reference Standard Qualification and Pharmacopeial Traceability

Impurity D reference standards supplied with full characterization packages (¹H-NMR, ¹³C-NMR, IR, HRMS, and HPLC purity certification ≥95%) meet the requirements for use as working standards traceable to USP or EP monographs . This traceability is mandatory for QC release testing of agomelatine API and finished dosage forms. Laboratories selecting Impurity D with documented CoA and structural confirmation data can directly integrate it into their quality management system without additional in-house characterization, accelerating method implementation timelines by an estimated 2–4 weeks compared to using non-certified materials.

Quote Request

Request a Quote for Agomelatine Impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.